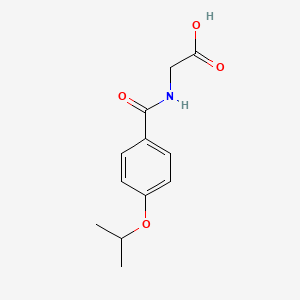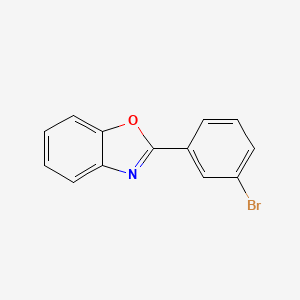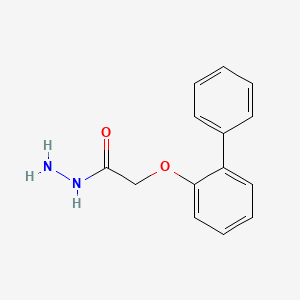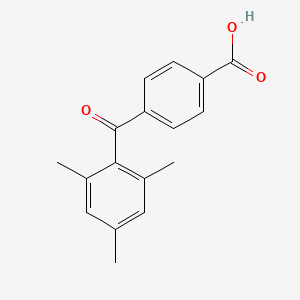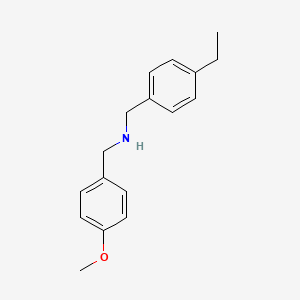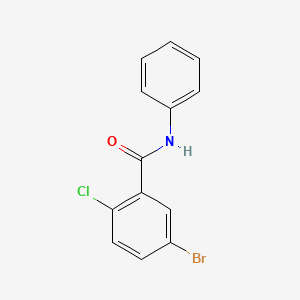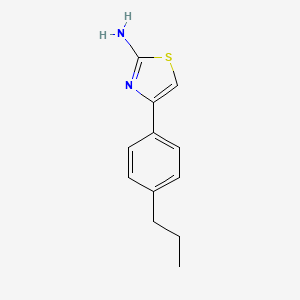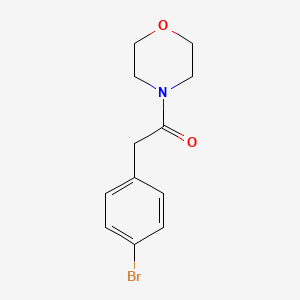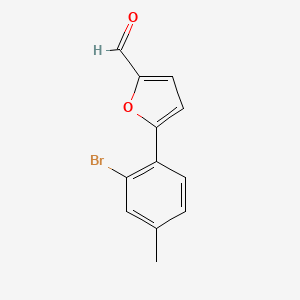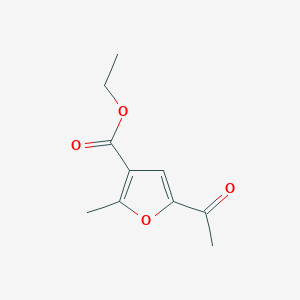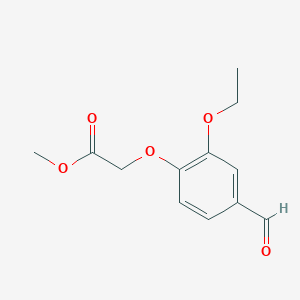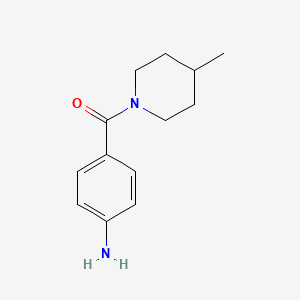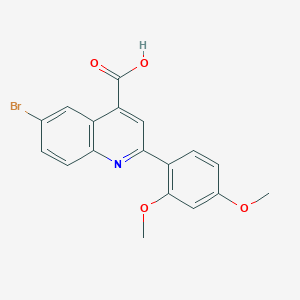
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves multi-step chemical processes. For instance, Janz & Kaila (2009) demonstrated that quinoline salicylic acids could undergo bromodecarboxylation at room temperature with N-bromosuccinimide, allowing the preparation of diverse 4-substituted quinolines, which suggests a method for introducing bromo groups into quinoline derivatives (Janz & Kaila, 2009). This technique could potentially be adapted for the synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and electronic properties of related bromo-substituted quinoline derivatives have been investigated using various spectroscopic and computational methods. For example, Ulahannan et al. (2015) conducted a comprehensive study on the molecular structure, including vibrational frequencies and electronic properties, of a similar bromo-substituted quinoline compound. They employed Gaussian09 software for theoretical calculations, which provided insights into the molecule's stability, charge distribution, and potential reactivity (Ulahannan et al., 2015).
科学的研究の応用
-
Synthesis of Heterocycles
- Quinolines are used in the synthesis of related four-membered to seven-membered heterocycles .
- The synthetic approaches include condensation and cyclodehydration in acidic or basic medium .
- An eco-friendly and cost-effective method for the preparation of 2,3,7-trisubstituted quinoline derivatives has been shown .
- The outcomes of these syntheses are new heterocyclic compounds, most of them showing unique biological activities .
-
Pharmaceutical Synthesis
-
Rhodium Complexes
-
Antibacterial Applications
-
Alkaloid Synthesis
-
Fungicides and Biocides
-
Antiviral Applications
-
Antagonists at the Glycine Site of the NMDA Receptor
将来の方向性
The future directions for “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further studies to understand its chemical properties, potential applications, and safety profile. As it is used in proteomics research , it might have potential applications in the field of biochemistry and molecular biology.
特性
IUPAC Name |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVGJUFNHFSQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361166 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351329-40-3 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

